![molecular formula C10H14BrNO3 B3115966 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 212961-32-5](/img/structure/B3115966.png)
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Descripción general
Descripción
“5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine” is a chemical compound with the CAS Number: 1289131-96-9 . It has a molecular weight of 233.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6 (8)5-10-7/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.06 . It is in liquid form . More specific physical and chemical properties like boiling point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry:
- Nanashima et al. (2012) explored the Ni-catalyzed Kumada–Tamao coupling polymerization of 5-bromo-3-chloromagnesio-2-(2-(2-methoxyethoxy)ethoxy)pyridine. This process yielded poly(2-(2-(2-methoxyethoxy)ethoxy)pyridine-3,5-diyl) with narrow polydispersity. This study highlights the use of 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine in the creation of well-defined polymers (Nanashima, Yokoyama, & Yokozawa, 2012).
Molecular Structure and Spectroscopic Studies:
- Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, which can be related to the study of similar compounds like this compound. They utilized techniques like FT-IR and NMR spectroscopies and also employed density functional theory (DFT) for optimized geometric structure analysis (Vural & Kara, 2017).
Catalyst-Transfer Polymerization for π-Conjugated Polymers:
- The study by Nanashima et al. (2012) also delved into the catalyst-transfer polymerization mechanism, crucial for the synthesis of π-conjugated polymers. They investigated the polymerization of bromo-chloromagnesio substituted pyridine derivatives, which is relevant for understanding the polymerization behaviors of similar compounds like this compound (Nanashima, Shibata, Miyakoshi, Yokoyama, & Yokozawa, 2012).
Nitration of Pyridine Derivatives:
- Hertog, Kolder, and Combe (2010) investigated the nitration of mono-substituted derivatives of pyridine-N-oxide, which is relevant for understanding the chemical behavior of this compound in similar nitration reactions (Hertog, Kolder, & Combe, 2010).
Synthesis of Novel Pyridine-Based Derivatives:
- Ahmad et al. (2017) described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. This process is significant for the synthesis of derivatives of this compound and its potential applications in various fields (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
Functionalization of Pyridine Derivatives:
- Baeza et al. (2010) explored the selective and sequential palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine. This research provides insights into the potential functionalization techniques applicable to this compound and its derivatives (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Development of Hemilabile Palladium Complexes:
- Nyamato, Ojwach, and Akerman (2015) developed (imino)pyridine palladium(II) complexes, which demonstrate the potential of using this compound in the synthesis of complex catalysts for applications like ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Safety and Hazards
While specific safety and hazard information for “5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .
Mecanismo De Acción
Target of Action
A structurally similar compound, 5-bromo-3-methoxy-2-(2-(2-methoxyethoxy)ethoxy)pyridine, has been reported to act as a selective antagonist of mglur5, a G protein-coupled receptor involved in several signaling pathways in the brain.
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
5-bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-13-4-5-14-6-7-15-10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODUPRPAZASIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



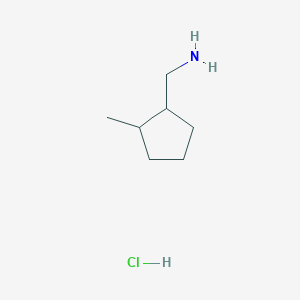

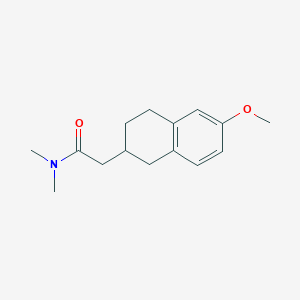
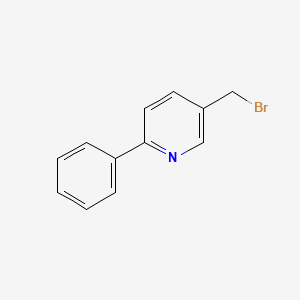
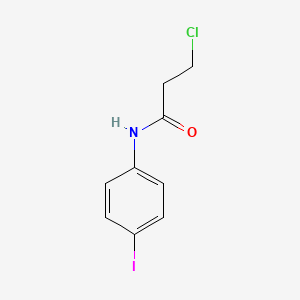
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)
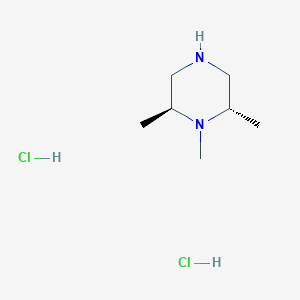


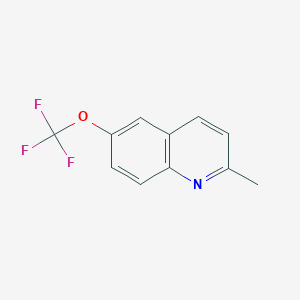
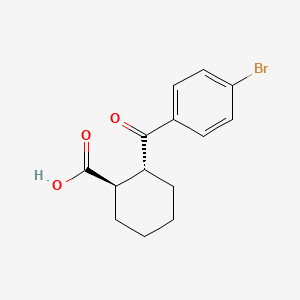
![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)
